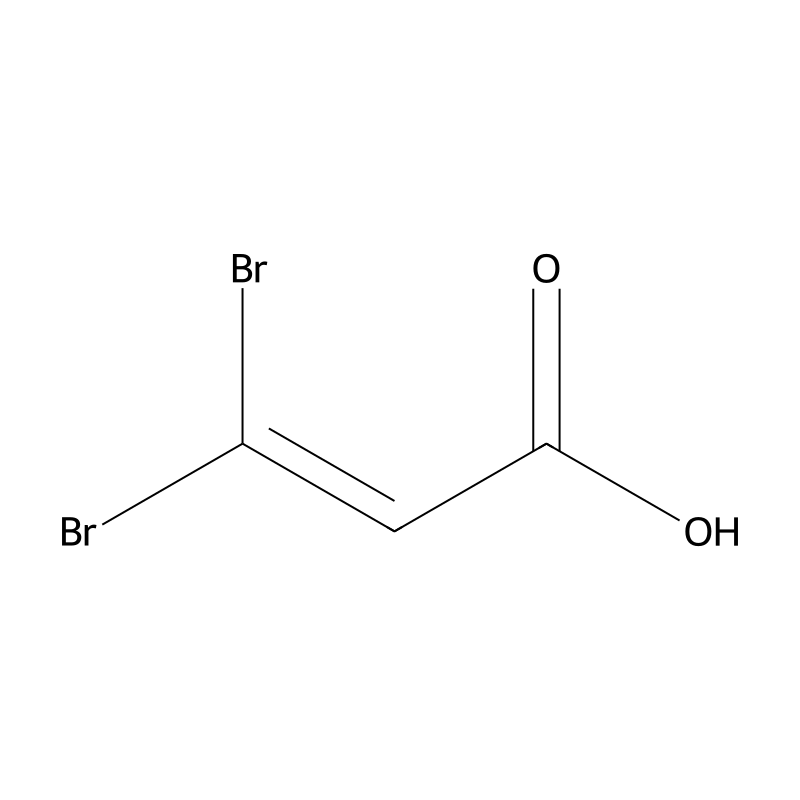3,3-Dibromoacrylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
While resources like PubChem [] and MedChemExpress [] do list the compound and its properties, they do not mention any specific research areas where it is actively being used.
Potential Research Areas:
Based on its chemical structure, 3,3-Dibromoacrylic Acid might hold potential for research in various areas, but these are speculative and require further investigation:
- Bromination studies: Due to the presence of two bromine atoms, the compound could be of interest in studies investigating the mechanisms and applications of bromination reactions.
- Disinfection byproducts: Some resources mention 3,3-Dibromoacrylic Acid as a byproduct of chlorination in water treatment []. It could be relevant in research on the formation and potential health effects of disinfection byproducts.
- Organic synthesis: The presence of a double bond and a carboxylic acid group suggests potential applications in organic synthesis as a building block for more complex molecules.
3,3-Dibromoacrylic acid is an organic compound with the chemical formula C₃H₂Br₂O₂. It is characterized by the presence of two bromine atoms attached to the third carbon of the acrylic acid backbone, making it a dibromo derivative of acrylic acid. This compound appears as a colorless to pale yellow liquid and is known for its reactivity due to the presence of both alkene and carboxylic acid functional groups. Its molecular structure allows for various chemical transformations and applications in organic synthesis and medicinal chemistry .
- Nucleophilic Addition: The double bond in the acrylic acid moiety can undergo nucleophilic addition reactions, where nucleophiles can attack the electrophilic carbon atom.
- Esterification: This compound can react with alcohols to form esters, particularly under acidic conditions.
- Hydrolysis: In aqueous conditions, 3,3-dibromoacrylic acid can undergo hydrolysis, leading to the formation of 2-bromoacrylic acid and other products .
- Elimination Reactions: Under certain conditions, it may also undergo elimination reactions to yield alkenes.
The synthesis of 3,3-dibromoacrylic acid can be achieved through various methods:
- Bromination of Acrylic Acid: The most common method involves the bromination of acrylic acid using bromine or other brominating agents under controlled conditions. This reaction typically occurs at the double bond.
- Use of Brominated Reagents: Alternative synthetic routes may involve using brominated reagents in the presence of acrylic acid derivatives.
- Hydrolysis of Precursor Compounds: Some synthetic strategies include hydrolysis of dibrominated precursors that yield 3,3-dibromoacrylic acid as a product .
3,3-Dibromoacrylic acid finds applications in several fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Polymer Chemistry: Due to its reactive double bond, it can be used in polymerization processes to create new materials.
- Medicinal Chemistry: The compound's unique structure allows for potential development into bioactive molecules with therapeutic applications .
Several compounds share structural similarities with 3,3-dibromoacrylic acid:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Acrylic Acid | C₃H₄O₂ | Simplest unsaturated carboxylic acid; no bromine atoms |
| 2-Bromoacrylic Acid | C₃H₃BrO₂ | Contains one bromine atom; different reactivity |
| 2,3-Dibromopropanoic Acid | C₃H₄Br₂O₂ | Contains two bromines on adjacent carbons; more stable |
| 2,4-Dibromobutanoic Acid | C₄H₈Br₂O₂ | Similar dibromo structure but longer carbon chain |
The uniqueness of 3,3-dibromoacrylic acid lies in its specific placement of bromine atoms on the third carbon of the acrylic backbone, which influences its reactivity and potential applications compared to other similar compounds .








